7-(4-methoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
The exact mass of the compound this compound is 480.21614077 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-17-7-6-9-25(31-17)33-29(35)26-18(2)32-23-15-20(19-10-12-21(36-3)13-11-19)16-24(34)27(23)28(26)22-8-4-5-14-30-22/h4-14,20,28,32H,15-16H2,1-3H3,(H,31,33,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZTLBVMSQHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476483-12-2 | |
| Record name | 7-(4-METHOXYPHENYL)-2-METHYL-N-(6-METHYL-2-PYRIDINYL)-5-OXO-4-(2-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 7-(4-methoxyphenyl)-2-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide represents a unique structure within the class of quinoline derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action based on existing literature.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 403.485 g/mol. The structural complexity includes multiple aromatic rings and nitrogen-containing heterocycles, which are often associated with significant biological activities.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in various studies:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, quinoline derivatives can interfere with topoisomerases and induce apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For example, a related thiazole derivative displayed an IC50 value of 19 µM against A549 cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activities:
- Antibacterial and Antifungal Activity : Quinoline derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties. Studies indicate that they can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
- Research Findings : A study highlighted that certain modifications in the quinoline structure can enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that could be explored further for optimizing therapeutic agents .
Antiviral Activity
Emerging research indicates potential antiviral properties:
- Mechanism : Some quinoline derivatives have shown efficacy against viruses by inhibiting viral replication through interference with viral enzymes or host cell pathways.
- Findings : Compounds similar to the target molecule have demonstrated activity against hepatitis C virus (HCV), showcasing their potential as antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Pyridine Rings | Contributes to receptor binding affinity |
| Hexahydroquinoline Core | Essential for maintaining biological activity |
Studies suggest that the presence of electron-donating groups like methoxy enhances the overall activity by improving solubility and interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- The synthesis of polycyclic quinoline derivatives typically involves multi-step reactions, including cyclocondensation, substitution, and coupling steps. For example, coupling reagents like PyBOP in DMF with N-methylmorpholine (NMM) as a base have been effective for amide bond formation .
- To optimize yield:
- Use controlled temperature (e.g., room temperature for coupling) and inert atmospheres (argon/nitrogen) to minimize side reactions.
- Employ high-purity solvents (e.g., anhydrous DMF) to avoid hydrolysis of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC-MS to identify incomplete steps.
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR :
- ¹H NMR to resolve methyl groups (e.g., 2-methylpyridinyl at δ 2.4–2.6 ppm) and aromatic protons (quinoline/pyridine rings at δ 7.0–8.5 ppm) .
- ¹³C NMR to confirm carbonyl carbons (C=O at ~165–175 ppm) and methoxy groups (OCH₃ at ~55 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
Q. How should initial biological screening assays be designed for this compound?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) with positive controls (e.g., ciprofloxacin) .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) and compare to cisplatin .
- Include solvent controls (e.g., DMSO ≤0.1% v/v) to rule out vehicle toxicity.
Advanced Research Questions
Q. How can polymorphism issues be addressed during synthesis and crystallization?
Methodological Answer:
- Polymorphism can lead to variable bioactivity and solubility. Strategies include:
- Screening crystallization solvents (e.g., ethanol, acetonitrile) under varying temperatures .
- Using X-ray crystallography to resolve crystal structures and identify stable polymorphs .
- Employ differential scanning calorimetry (DSC) to detect thermal transitions (melting points, exotherms) .
Q. What computational approaches are recommended for designing derivatives with enhanced activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase) .
- QSAR Modeling : Build regression models (e.g., CoMFA) correlating substituent properties (logP, Hammett σ) with bioactivity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., methoxy vs. chloro groups) .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Replication : Repeat assays with fresh compound batches to rule out degradation.
- Off-Target Profiling : Use kinase panels or proteome arrays to identify unintended interactions .
- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites contribute to variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of quinoline derivatives?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified pyridinyl/methoxyphenyl groups and compare IC₅₀ values .
- Fragment Replacement : Replace the hexahydroquinoline core with tetrahydroisoquinoline to assess ring saturation effects .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyridinyl N) using MOE or Discovery Studio .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
Methodological Answer:
- Solvent System Standardization : Report solubility in PBS (pH 7.4), DMSO, and ethanol with precise temperature (e.g., 25°C vs. 37°C) .
- Dynamic Light Scattering (DLS) : Measure particle size distribution to detect aggregation, which may falsely lower solubility .
- pH-Dependent Solubility : Test solubility at physiological pH (7.4) and gastric pH (1.2) to model oral bioavailability .
Experimental Design Tables
| Assay Type | Key Parameters | Reference |
|---|---|---|
| Antimicrobial | MIC (μg/mL), bacterial strain, incubation time | |
| Anticancer (MTT) | Cell line, IC₅₀ (μM), exposure duration | |
| Solubility | Solvent, temperature, method (e.g., shake-flask) | |
| Polymorphism Screening | Crystallization solvent, DSC thermograms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
